

Application of ENPP1 Inhibitors in Cancer Research: A Technical Guide

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Compound of Interest

Compound Name: *Enpp-1-IN-26*

Cat. No.: *B15575620*

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Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment. As a type II transmembrane glycoprotein, ENPP1's primary function involves the hydrolysis of extracellular ATP. However, its role in cancer immunity has garnered significant attention due to its ability to hydrolyze 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway. By degrading cGAMP, ENPP1 effectively dampens innate immune responses against tumors, making it a compelling target for cancer immunotherapy.

High expression of ENPP1 has been correlated with poor prognosis in various cancers, including breast, lung, and ovarian cancers. Inhibition of ENPP1 is a promising therapeutic strategy to reactivate the cGAS-STING pathway, leading to enhanced anti-tumor immunity. While specific data for a compound designated "**Enpp-1-IN-26**" is not publicly available, this document provides comprehensive application notes and protocols based on the well-characterized effects of potent and selective ENPP1 inhibitors in cancer research.

Mechanism of Action

ENPP1 exerts its immunosuppressive effects in the tumor microenvironment through two primary mechanisms:

- **Hydrolysis of cGAMP:** Cancer cells, often characterized by genomic instability, can release DNA into the cytoplasm, which is detected by cyclic GMP-AMP synthase (cGAS). cGAS then produces cGAMP, which acts as a second messenger to activate the STING pathway in both the cancer cells and adjacent immune cells. STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can eliminate cancer cells. ENPP1, present on the surface of tumor cells, hydrolyzes extracellular cGAMP, thereby preventing this anti-tumor immune cascade.
- **Production of Adenosine:** ENPP1 hydrolyzes ATP to produce AMP. AMP is then converted to adenosine by other ectonucleotidases like CD73. Adenosine is a well-known immunosuppressive molecule in the tumor microenvironment that can inhibit the function of various immune cells, including T cells and natural killer (NK) cells.

By inhibiting ENPP1, small molecules like **Enpp-1-IN-26** are designed to increase the concentration of extracellular cGAMP, leading to robust STING activation and a subsequent anti-tumor immune response.

Data Presentation

The following tables summarize quantitative data for representative, potent ENPP1 inhibitors, which are expected to have a mechanism of action similar to **Enpp-1-IN-26**.

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

Inhibitor	IC50 (Human ENPP1)	Assay Type	Reference
Enpp-1-IN-14	32.38 nM	Recombinant enzyme	
Enpp-1-IN-21	0.45 μ M	Recombinant enzyme	
ZXP-8202	pM range	Recombinant enzyme	
ENPP-1-IN-5	0.26 μ M	Cell-free	

Table 2: In Vivo Anti-Tumor Efficacy of Representative ENPP1 Inhibitors

Inhibitor	Animal Model	Cancer Type	Dosing	Tumor Growth Inhibition (TGI)	Combination Therapy	Reference
Enpp-1-IN-14	C57BL/6 mice	Colon Carcinoma (MC38)	50 mg/kg, IP, BID	Significant	Not specified	
ZXP-8202	Syngeneic mice	Colon Carcinoma (CT26)	Not specified	~70%	Not specified	
Unnamed Inhibitor	Syngeneic mice	Colon Carcinoma (CT26)	25 mg/kg, IV	53%	81% with anti-PD-L1	
Unnamed Inhibitor	Syngeneic mice	Colon Carcinoma (CT26)	25 mg/kg, Oral	39%	86% with anti-PD-L1	

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design for evaluating ENPP1 inhibitors, the following diagrams are provided.

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